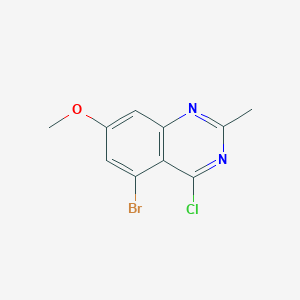

5-溴-4-氯-7-甲氧基-2-甲基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

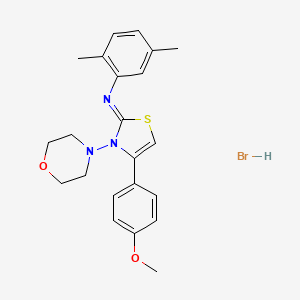

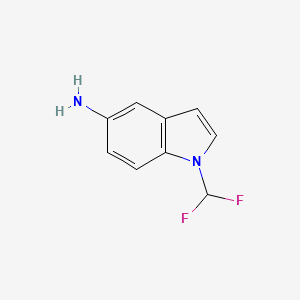

The compound of interest, 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline, is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. They have been extensively studied due to their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further substituted with various functional groups such as bromo, chloro, methoxy, and methyl groups. These substitutions can significantly affect the chemical and biological properties of the compounds. For example, the presence of a bromo or chloro substituent can facilitate further chemical reactions, such as the formation of bromonium ylides in the case of 4-bromo-1,2-dihydroisoquinolines .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. The presence of halogen substituents, such as bromo and chloro, makes them reactive towards nucleophilic substitution reactions. For example, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, leads to the formation of bromonium ylides . Additionally, the bromination of quinazoline derivatives can be achieved using N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and reactivity. For instance, the presence of a methoxy group can increase the electron density on the quinazoline ring, potentially affecting its reactivity and interaction with biological targets. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates the use of simple experimental operations and mild reaction conditions, which are suitable for large-scale production, and the high yield of the product indicates good scalability .

科学研究应用

微管聚合抑制

5-溴-4-氯-7-甲氧基-2-甲基喹唑啉衍生物因其在抑制微管聚合中的潜力而受到研究,特别是针对秋水仙碱位点。王等人(2014 年)合成了新型化合物,证明其对秋水仙碱结合有显着的抑制作用,并导致细胞在 G2/M 期停滞,表明其作为微管聚合抑制剂在癌症研究中具有潜在应用 (Wang 等人,2014)。

合成工艺改进

西村和斋藤(2016 年)强调了 5-溴-2-甲基氨基-8-甲氧基喹唑啉作为药物发现中的关键中间体的用途。他们的工作重点是工艺化学,改进合成路线和效率,从而有助于药物开发的快速化 (Nishimura & Saitoh, 2016)。

抗菌活性

惠等人(2000 年)探索了含有 5-溴-4-氯-7-甲氧基-2-甲基喹唑啉结构的衍生物的合成,评估了它们的抗菌活性。这证明了该化合物在开发新的抗菌剂中的相关性 (Hui 等人,2000)。

抗癌特性

Croisy-Delcey 等人(1991 年)的研究表明,5-溴-4-氯-7-甲氧基-2-甲基喹唑啉的衍生物可能在抗癌药物开发中具有应用,展示了这些化合物在治疗干预中的潜力 (Croisy-Delcey 等人,1991)。

抗叶酸胸苷酸合成酶抑制剂

Marsham 等人(1989 年)讨论了具有作为胸苷酸合成酶抑制剂潜力的喹唑啉抗叶酸的合成,表明该化合物在癌症治疗中的重要性 (Marsham 等人,1989)。

疟疾治疗

郑等人(1991 年)合成了 5-溴-4-氯-7-甲氧基-2-甲基喹唑啉的衍生物,显示了其在疟疾治疗中的潜力。这突出了该化合物在开发新的抗疟疾药物中的重要性 (Zheng 等人,1991)。

属性

IUPAC Name |

5-bromo-4-chloro-7-methoxy-2-methylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O/c1-5-13-8-4-6(15-2)3-7(11)9(8)10(12)14-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZXEBAOXPAALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC(=C2)OC)Br)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-7-methoxy-2-methylquinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)